molecular formula C28H29BrN2O2 B601927 2,3-Dehydro Darifenacin Hydrobromide CAS No. 943034-52-4

2,3-Dehydro Darifenacin Hydrobromide

Cat. No. B601927
M. Wt: 505.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dehydro Darifenacin Hydrobromide is the oxidized analogue and impurity of Darifenacin , a medication used to treat urinary incontinence . Darifenacin is an extended-release tablet which contains 7.5 mg or 15 mg darifenacin as its hydrobromide salt . The active moiety, darifenacin, is a potent muscarinic receptor antagonist .


Synthesis Analysis

The synthesis of Darifenacin Hydrobromide involves several steps. The drug substance was found to be stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . Impurities were identified using liquid chromatography coupled with ion trap mass spectrometry . The unknown impurities were characterized and confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR) and elemental analysis (EA) .


Molecular Structure Analysis

The empirical formula of darifenacin hydrobromide is C28H30N2O2.HBr . The structural formula is complex and involves several functional groups . The molecular weight of darifenacin hydrobromide is 507.5 .


Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized as various compounds .


Physical And Chemical Properties Analysis

Darifenacin hydrobromide is a white to almost white, crystalline powder . It has a molecular weight of 507.5 . The chemical formula of darifenacin hydrobromide is C28H30N2O2.HBr .

Scientific Research Applications

Pharmacokinetics and Metabolism

Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder disorder. It exhibits a short terminal elimination half-life in intravenous and immediate-release oral dosage forms, but this increases with prolonged-release formulations. The bioavailability from 7.5 and 15 mg prolonged-release tablets is estimated at 15.4% and 18.6%, respectively. Darifenacin is well absorbed from the gastrointestinal tract, with less than 2% of unchanged drug recovered in feces. The drug is highly protein-bound and is subject to extensive hepatic metabolism, primarily mediated by hepatic cytochrome P450 2D6 and 3A4 (Skerjanec, 2006).

Manufacturing Process

An efficient, commercial manufacturing process for darifenacin hydrobromide has been developed, demonstrating its potential for large-scale production. The process involves several stages, including monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation (Pramanik et al., 2012).

Nanoparticle Delivery Systems

Nanostructured lipid carriers (NLCs) have been formulated for darifenacin hydrobromide to enhance its bioavailability compared to conventional dosage forms. These NLCs have shown potential for providing controlled and sustained release, with studies indicating efficient encapsulation and release profiles (Allah & Hussein, 2018).

Analytical Method Development

A novel high-performance liquid chromatography method using mass spectrometry has been developed and validated for quantification of darifenacin in human plasma. This method is characterized by a high degree of sensitivity and specificity, suitable for clinical and pharmacokinetic studies (Shah et al., 2013).

Synthesis Methods

Multiple synthesis methods have been explored for darifenacin hydrobromide, each providing insights into the chemical processes involved and the yields achievable. These studies contribute to the understanding of efficient and scalable synthesis routes for this compound (Yuan Zhe-dong, 2007), (L. Zicheng, 2010), (Zeng Guo-cheng, 2009).

Stability and Impurity Analysis

The stability of darifenacin hydrobromide under various conditions and the identification of impurities are crucial for ensuring the quality and safety of the drug. Studies have been conducted to understand its stability under different conditions and to identify and characterize potential impurities (Saji Thomas et al., 2012).

Novel Drug Delivery Systems

Research has been conducted to develop extended-release matrix tablets and transdermal patches for darifenacin hydrobromide, aiming to enhance patient compliance and extend the duration of action. These studies focus on optimizing formulation components and evaluating the resulting release profiles (Brahma, 2017), (Aparna Reddy K et al., 2021).

Safety And Hazards

Darifenacin is contraindicated in patients with, or at risk for, urinary retention, gastric retention, or uncontrolled narrow-angle . Adverse reactions such as dry mouth, constipation and abnormal vision may be mediated through effects on M3 receptors in these organs . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYUWQSYFUAIX-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dehydro Darifenacin Hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 2
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 3
Reactant of Route 3
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 4
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 5
2,3-Dehydro Darifenacin Hydrobromide
Reactant of Route 6
2,3-Dehydro Darifenacin Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.